molecular formula C14H17NO3 B275955 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol

2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol

Cat. No. B275955
M. Wt: 247.29 g/mol
InChI Key: PCPWYXWXOPBGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, also known as FURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound has a unique structure that allows it to bind with calcium ions, making it an essential tool for studying calcium signaling in cells.

Scientific Research Applications

2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is widely used in scientific research to study calcium signaling in cells. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into these processes.

Mechanism of Action

2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol works by binding with calcium ions, causing a conformational change that results in fluorescence. When excited with light of a specific wavelength, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol emits light at a different wavelength, allowing researchers to measure changes in calcium levels in real-time.
Biochemical and Physiological Effects:
2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has been shown to have minimal effects on cellular function, making it an ideal tool for studying calcium signaling. However, it is important to note that 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol can interfere with some calcium-dependent processes, such as muscle contraction, at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is its ability to provide real-time measurements of intracellular calcium levels. This allows researchers to study calcium signaling in a variety of cells and tissues. 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is also relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. One of the main limitations is that it can interfere with some calcium-dependent processes at high concentrations. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is not suitable for long-term experiments, as it can be toxic to cells at high concentrations.

Future Directions

There are many potential future directions for the use of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Additionally, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol could be used in combination with other imaging techniques, such as confocal microscopy, to provide a more comprehensive understanding of calcium signaling in cells.
Conclusion:
In conclusion, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol is a valuable tool for studying calcium signaling in cells. Its unique structure allows it to bind with calcium ions, making it an essential tool for researchers studying a variety of cellular processes. While there are some limitations to using 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol, its advantages make it a valuable tool for scientific research. With continued research and development, 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol has the potential to provide even more insights into the complex world of cellular signaling.

Synthesis Methods

The synthesis of 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol involves several steps, starting with the reaction of 2-(4-hydroxyphenoxy)ethanol with 2-chloromethylfuran. This reaction produces 2-(4-{[(2-furylmethyl)oxy]methyl}phenoxy)ethanol, which is then treated with formaldehyde and ammonium chloride to yield 2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol. The final product is purified through column chromatography and recrystallization.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C14H17NO3/c16-7-9-18-13-5-3-12(4-6-13)10-15-11-14-2-1-8-17-14/h1-6,8,15-16H,7,9-11H2

InChI Key

PCPWYXWXOPBGJO-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.